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Compound of Interest

Compound Name: Volasertib trihydrochloride

Cat. No.: B1258170

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of volasertib trihydrochloride in combination
with low-dose cytarabine (LDAC) versus standard chemotherapy with LDAC alone for the
treatment of acute myeloid leukemia (AML), particularly in elderly patients considered ineligible
for intensive induction therapy. The information is compiled from key clinical trial data and peer-
reviewed publications.

Executive Summary

Volasertib is a first-in-class, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a key
regulator of the cell cycle.[1] Its development was aimed at offering a new therapeutic option for
AML patients who are not candidates for aggressive chemotherapy regimens. Clinical trials
have primarily evaluated volasertib in combination with low-dose cytarabine, a standard of care
for this patient population. While a Phase Il study showed promising results, a subsequent
Phase Il trial (POLO-AML-2) did not meet its primary endpoint of a statistically significant
improvement in objective response rate, and it showed an unfavorable overall survival trend for
the volasertib arm, largely attributed to a higher rate of fatal infections.[2][3]
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Volasertib Trihydrochloride
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Volasertib exerts its anti-neoplastic effect by inhibiting PLK1, a serine/threonine kinase that
plays a crucial role in multiple stages of mitosis.[1] Inhibition of PLK1 disrupts the formation of
the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of
cancer cells.[1]

Standard Chemotherapy: Cytarabine (Ara-C)

Cytarabine is a pyrimidine nucleoside analog that acts as an antimetabolite.[4] Once inside the
cell, it is converted into its active triphosphate form, ara-CTP.[4] Ara-CTP is then incorporated
into the DNA of replicating cells, where it inhibits DNA polymerase, leading to the termination of
DNA chain elongation and ultimately, cell death.[4]
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Clinical Trial Data Comparison

The primary data for this comparison comes from a randomized Phase Il trial (NCT00804856)
and the subsequent randomized, double-blind, placebo-controlled Phase IIl POLO-AML-2 trial
(NCT01721876).[5][6] Both studies enrolled elderly patients (=65 years) with previously
untreated AML who were ineligible for intensive induction therapy.

Efficacy

LDAC
Outcome Measure Volasertib + LDAC Alone/Placebo + Trial
LDAC
Objective Response
31.0% 13.3% Phase I
Rate (ORR)
25.2% 16.8% POLO-AML-2
Median Overall
) 8.0 months 5.2 months Phase I
Survival (OS)
5.6 months 6.5 months POLO-AML-2
Median Event-Free
5.6 months 2.3 months Phase Il

Survival (EFS)
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Data from the Phase Il trial published in Blood (2014) and the POLO-AML-2 trial published in
Hemasphere (2021).[5][6]

In the Phase Il trial, the combination of volasertib and LDAC showed a notable improvement in
objective response rate and survival compared to LDAC alone.[5] However, the Phase Il
POLO-AML-2 trial did not confirm a statistically significant benefit in ORR at the primary
analysis, and the median overall survival was shorter in the volasertib arm.[3][6]

A subgroup analysis of the POLO-AML-2 trial provided further insights into response rates
across different cytogenetic risk groups.

Cytogenetic Risk Group Volasertib + LDAC (ORR) Placebo + LDAC (ORR)
Favorable 45.5% 33.3%
Intermediate | 29.5% 18.8%
Intermediate Il 22.2% 14.3%
Adverse 18.5% 13.0%

Data derived from the supplementary content of the POLO-AML-2 trial publication.[7]

Safety and Tolerability

The addition of volasertib to LDAC was associated with a higher incidence of adverse events,
particularly myelosuppression and related complications.
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Adverse Event

Volasertib + LDAC Placebo + LDAC Trial

(Grade =3)
Any Adverse Event 95.4% 86.5% POLO-AML-2
Febrile Neutropenia 60.4% 29.3% POLO-AML-2
Infections and

) 81.3% (all grades) 63.5% (all grades) POLO-AML-2
Infestations
Pneumonia 28.2% (all grades) 19.8% (all grades) POLO-AML-2
Fatal Adverse Events 31.2% 18.0% POLO-AML-2
- Due to Infection 17.1% 6.3% POLO-AML-2

Data from the final analysis of the POLO-AML-2 trial.[6]

Experimental Protocols
POLO-AML-2 (Phase Ill) Trial Design
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Patient Eligibility
- Age >65 years
- Untreated AML
- Ineligible for intensive therapy
- ECOG PS <2

Randomization (2:1)

Volasertib: 350 mg IV (Day 1 & 15) Placebo: IV (Day 1 & 15)
LDAC: 20 mg SC BID (Days 1-10) LDAC: 20 mg SC BID (Days 1-10)
(28-day cycles) (28-day cycles)

Click to download full resolution via product page

Inclusion Criteria:
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Age 65 years or older.

Previously untreated AML.

Considered ineligible for intensive remission induction therapy.

Eastern Cooperative Oncology Group (ECOG) performance status of 2 or less.[6]
Exclusion Criteria:

e Prior chemotherapy for AML (hydroxyurea was allowed).

o Acute promyelocytic leukemia (APL).

 Clinically relevant central nervous system involvement.[6]

Treatment Regimen:

o Volasertib Arm: Volasertib 350 mg administered as a 1-hour intravenous infusion on days 1
and 15 of a 28-day cycle, plus LDAC 20 mg subcutaneously twice daily on days 1-10.[6]

o Placebo Arm: Placebo administered as a 1-hour intravenous infusion on days 1 and 15 of a
28-day cycle, plus LDAC 20 mg subcutaneously twice daily on days 1-10.[6]

Conclusion

The combination of volasertib with LDAC demonstrated increased anti-leukemic activity in a
Phase Il trial, leading to higher response rates and improved survival outcomes compared to
LDAC alone in elderly AML patients ineligible for intensive therapy.[5] However, the subsequent
Phase IIl POLO-AML-2 trial did not meet its primary endpoint for objective response and
showed a concerning trend towards shorter overall survival in the volasertib arm, which was
primarily attributed to a higher incidence of fatal infections.[3][6] While the combination therapy
did show a higher objective response rate in the final analysis of the Phase Ill trial, the
increased toxicity remains a significant concern.[6] These findings highlight the challenge of
balancing efficacy and safety in this vulnerable patient population and underscore the need for
further research to identify patient subgroups that may benefit from PLK1 inhibition or to
explore alternative dosing schedules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1258170#volasertib-trihydrochloride-
versus-standard-chemotherapy-in-aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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